molecular formula C17H12Cl2N2OS2 B2782019 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-21-2

3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2782019
CAS No.: 477860-21-2
M. Wt: 395.32
InChI Key: OOLAGZDVMBRUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one, provided for laboratory research purposes. The compound belongs to a class of fused heterocyclic structures incorporating a thiazolo[2,3-b]quinazolinone core, a scaffold of significant interest in medicinal chemistry . This core structure is characterized by a bicyclic system resulting from the fusion of thiazole and quinazolinone rings. The specific substitution at the 3-position with a (2,6-dichlorophenyl)sulfanylmethyl group defines this particular molecule. Similar complex heterocyclic systems are frequently investigated for their potential biological activities and as valuable intermediates in organic synthesis and drug discovery efforts . The precise mechanism of action and specific research applications for this compound are subject to ongoing investigation and are dependent on the researcher's experimental design. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-5-3-6-13(19)15(12)23-8-10-9-24-17-20-14-7-2-1-4-11(14)16(22)21(10)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAGZDVMBRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazoloquinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The dichlorophenyl sulfanyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl-methyl group (-SCH2-) is susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent thiazoloquinazolinone ring.

Reaction Type Conditions Reagents Product Reference
AlkylationRoom temperature, DMF, K2CO3Alkyl halides (e.g., CH3I)3-[(Alkylthio)methyl] derivatives
Arylthiol DisplacementReflux in ethanol, 24 hoursArylthiols (e.g., PhSH)Substitution of the dichlorophenyl group with other arylthiols

Key Findings :

  • Alkylation proceeds efficiently under mild conditions due to the leaving-group ability of the dichlorophenylsulfanyl moiety.

  • Steric hindrance from the 2,6-dichlorophenyl group may reduce reaction rates compared to less substituted analogs.

Oxidation Reactions

The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives, depending on reaction conditions.

Oxidation State Oxidizing Agent Conditions Product Reference
SulfoxideH2O2 (30%)0°C, CH2Cl2, 2 hours3-{[(2,6-Dichlorophenyl)sulfinyl]methyl} derivative
SulfonemCPBART, CH2Cl2, 6 hours3-{[(2,6-Dichlorophenyl)sulfonyl]methyl} derivative

Mechanistic Insight :

  • Oxidation follows a radical pathway for sulfone formation, with mCPBA acting as a stoichiometric oxidizer .

  • Sulfoxide formation is reversible under reducing conditions (e.g., Na2S2O3) .

Ring-Opening Reactions

The thiazolo[2,3-b]quinazolinone ring can undergo ring-opening under acidic or basic conditions.

Condition Reagents Product Application Reference
Acidic (HCl)6M HCl, reflux, 8hQuinazoline-2,4-dione and thiol byproductsDegradation studies
Basic (NaOH)2M NaOH, RT, 12hHydrolyzed amide intermediatesSynthesis of open-chain derivatives

Structural Impact :

  • Ring-opening disrupts conjugation, reducing aromatic stability and altering biological activity.

Cycloaddition and Heterocycle Formation

The electron-deficient quinazolinone ring participates in cycloaddition reactions.

Reaction Conditions Product Reference
[3+2] CycloadditionCuI catalysis, 80°C, DMSOTriazole-fused thiazoloquinazolinone derivatives
Diels-AlderReflux in toluene, 24hTetracyclic adducts

Notable Outcomes :

  • Cycloadditions enhance structural complexity for drug-discovery applications .

Functional Group Transformations

The dichlorophenyl group undergoes electrophilic substitution reactions.

Reaction Reagents Product Reference
NitrationHNO3/H2SO4, 0°C3-{[(2,6-Dichloro-4-nitrophenyl)sulfanyl]methyl}
BrominationBr2, FeBr3, CHCl3Brominated dichlorophenyl derivatives

Electronic Effects :

  • The electron-withdrawing chlorine atoms direct electrophiles to the para position relative to the sulfanyl group .

Metal-Catalyzed Cross-Coupling

The sulfanyl group can be modified via palladium-catalyzed reactions.

Reaction Catalyst Product Reference
Suzuki-MiyauraPd(PPh3)4, K2CO3Biarylthioether derivatives
Buchwald-HartwigPd2(dba)3, XantphosAminated thiazoloquinazolinone analogs

Optimization Notes :

  • High catalyst loading (5–10 mol%) is required due to sulfur poisoning.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C17H12Cl2N2OS2
  • Molecular Weight : 392.32 g/mol

Structural Features

The compound features a thiazoloquinazolinone core with a dichlorophenyl group attached via a sulfanyl linkage. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

There is evidence suggesting that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression, which could lead to its use in targeted cancer therapies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of the compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers. This suggests that the compound could be developed into a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Applications in Drug Development

Given its promising biological activities, This compound is being explored for various applications in drug development:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Antimicrobial Treatments : The compound's efficacy against bacteria suggests potential applications in treating infections caused by resistant strains.
  • Enzyme Inhibitors : Its role as an enzyme inhibitor could facilitate the development of novel therapies targeting specific pathways involved in disease progression.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. 3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS: 477860-20-1)

  • Structural Difference : Single chlorine substituent at the phenyl ring’s meta-position (3-Cl) instead of ortho-positions (2,6-Cl₂).
  • Both share identical molecular weights (360.9 g/mol) and core scaffolds .
  • Bioactivity: Limited data, but the meta-chloro substitution may weaken interactions with hydrophobic enzyme pockets compared to ortho-substituted analogs.

b. 3-{[(2-Aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS: 477860-22-3)

  • Structural Difference: Amino group (-NH₂) at the phenyl ring’s ortho-position instead of chlorine.
  • Impact : Increased polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing membrane permeability. Molecular weight decreases to 341.9 g/mol (C₁₇H₁₅N₃OS₂) .
  • Bioactivity : The -NH₂ group may confer improved interactions with polar residues in enzyme active sites, though experimental data are lacking.
Core Scaffold Modifications

a. (1S,2S)-3-Methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one

  • Structural Difference : Methyl and phenyl groups replace the sulfanyl methyl and dichlorophenyl moieties.
  • Impact: The (1S,2S) configuration, confirmed via X-ray crystallography, optimizes spatial orientation for binding.
  • Bioactivity : Demonstrated antimicrobial activity in preclinical studies, highlighting the role of stereochemistry in efficacy.

b. 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid

  • Structural Difference: Triazolo-thiadiazine core replaces thiazoloquinazolinone; includes a pyrazole ring and carboxylic acid group.
  • Impact: The carboxylic acid enhances solubility (logP = 2.1 vs. ~3.5 for thiazoloquinazolinones) and bioavailability. Lipophilicity parameters (SwissADME) are comparable to celecoxib, a COX-2 inhibitor .

Tabulated Comparison of Key Properties

Compound Name & CAS Molecular Weight (g/mol) Core Scaffold Substituents logP Solubility Bioactivity Insights Reference
Target Compound (2,6-dichloro) 360.9 Thiazoloquinazolinone 2,6-Cl₂Ph-S-CH₂ ~3.5* Low Hypothesized enhanced binding
3-Chlorophenyl analog (477860-20-1) 360.9 Thiazoloquinazolinone 3-ClPh-S-CH₂ ~3.5* Low Reduced steric hindrance
2-Aminophenyl analog (477860-22-3) 341.9 Thiazoloquinazolinone 2-NH₂Ph-S-CH₂ ~2.8* Moderate Improved solubility
(1S,2S)-3-Methyl-2-phenyl analog 310.4 Thiazoloquinazolinone CH₃, Ph ~2.9 Moderate Antimicrobial activity
Triazolo-thiadiazine (Reference in ) ~400† Triazolo-thiadiazine 2,6-Cl₂Ph, pyrazole, COOH 2.1 High Celecoxib-like pharmacokinetics

*Estimated via SwissADME; †Approximated based on formula.

Research Findings and Implications

  • Substituent Effects : The 2,6-dichloro substitution in the target compound likely enhances hydrophobic interactions but reduces solubility, necessitating formulation optimization (e.g., salt forms or prodrugs) .
  • Stereochemistry : The (1S,2S) configuration in the methyl-phenyl analog underscores the need for resolving the target compound’s stereochemistry to maximize bioactivity .
  • Core Scaffold: The triazolo-thiadiazine analog’s superior solubility and pharmacokinetics suggest that modifying the thiazoloquinazolinone core with ionizable groups (e.g., -COOH) could improve drug-likeness .

Biological Activity

3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, including potential applications in oncology and infectious disease treatment. The structural complexity of this compound contributes to its unique pharmacological properties.

Chemical Structure and Properties

The compound features a thiazoloquinazolinone core with a dichlorophenyl sulfanyl group. Its molecular formula is C17H12Cl2N2OS2C_{17}H_{12}Cl_2N_2OS_2, and it possesses significant structural characteristics that influence its biological activity.

PropertyValue
Molecular FormulaC17H12Cl2N2OS2C_{17}H_{12}Cl_2N_2OS_2
Molecular Weight392.32 g/mol
IUPAC Name3-{[(2,6-dichlorophenyl)sulfanylmethyl]}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
InChIInChI=1S/C17H12Cl2N2OS2/c18-12-5-3-6-13(19)15(12)23-8-10-9-24-17-20-14-7-2-1-4-11(14)16(22)21(10)17/h1-7,10H,8-9H2

Biological Activities

Research indicates that compounds within the thiazole family exhibit various pharmacological activities. The following sections outline the biological activities associated with this compound.

Antitumor Activity

Recent studies have shown that derivatives of thiazoloquinazolines possess significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : Many thiazoloquinazolines demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth without significant toxicity to normal cells .

Antimicrobial Properties

The thiazole nucleus is essential for antimicrobial activity. Studies have reported that compounds similar to the one exhibit:

  • Broad-Spectrum Antifungal Activity : Effective against species such as Candida albicans and Cryptococcus neoformans.

A comparative analysis of antimicrobial efficacy showed that compounds with a dichlorophenyl group had enhanced activity against specific pathogens compared to their non-substituted counterparts .

Study 1: Antiproliferative Effects

A study conducted on a series of thiazoloquinazolines demonstrated that the presence of the sulfanyl group significantly enhanced antiproliferative activity against several cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of fungal pathogens. The results indicated that modifications at the sulfanyl position led to improved antifungal activity, reinforcing the potential for developing new antifungal agents based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
  • Nucleophilic substitution of 2,6-dichlorothiophenol with a methylene precursor.
  • Cyclization under basic conditions (e.g., sodium hydride in THF) to form the thiazoloquinazolinone core .
  • Optimization requires monitoring solvent polarity (e.g., aqueous-alcohol media for salt formation ), temperature control (reflux for cyclization), and stoichiometric ratios of reagents. Systematic screening via Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, catalyst load) to maximize yield and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., sulfanyl-methyl protons at δ 3.8–4.2 ppm) and aromatic patterns .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .
  • Elemental Analysis : Confirms C/H/N/S ratios within ±0.4% theoretical values .
    For ambiguous cases, 2D NMR (COSY, HSQC) resolves coupling patterns, while X-ray crystallography provides absolute configuration .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence bioactivity compared to analogs?

  • Methodological Answer :
  • Steric Effects : The dichlorophenyl group enhances target selectivity by restricting rotational freedom, as shown in molecular docking studies with COX-2 (compared to celecoxib analogs) .
  • Electronic Effects : Electron-withdrawing Cl atoms increase electrophilicity, improving binding to cysteine residues in enzyme active sites (e.g., thioredoxin reductase) .
  • Comparative Analysis : Replace the 2,6-dichloro group with 3,5-dimethyl or mono-fluoro substituents and assay inhibitory potency (IC50) against relevant targets .

Q. What strategies mitigate solubility limitations during in vitro assays?

  • Methodological Answer :
  • Salt Formation : React with organic bases (e.g., piperidine, morpholine) in ethanol-water mixtures to improve aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS blends (<5% DMSO) to maintain compound stability while avoiding cytotoxicity .
  • Lipophilicity Reduction : Introduce polar groups (e.g., carboxylates) via side-chain modification, guided by SwissADME predictions .

Q. How should researchers design SAR studies to address contradictory bioactivity data?

  • Methodological Answer :
  • Variable Substituents : Synthesize derivatives with modified sulfanyl-methyl groups (e.g., alkyl vs. aryl substitutions) .
  • Assay Consistency : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate structural features correlating with activity outliers .

Q. What computational approaches predict environmental degradation pathways?

  • Methodological Answer :
  • QSAR Models : Predict hydrolysis rates using descriptors like LogP and Hammett constants .
  • Molecular Dynamics : Simulate oxidative degradation pathways (e.g., OH radical attack) under environmental conditions .
  • Validation : Conduct accelerated stability studies (e.g., UV/ozone exposure) with LC-MS monitoring to identify breakdown products .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50 values across studies?

  • Methodological Answer :
  • Source Verification : Cross-check assay conditions (e.g., cell line viability, incubation time) .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply Grubbs’ test to exclude outliers .
  • Mechanistic Clarification : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics and rule off-target effects .

Methodological Tables

Parameter Optimal Range Technique Reference
Cyclization Temperature60–80°C (THF, NaH)DSC Monitoring
Purity Threshold>95%HPLC-MS (C18 column)
LogP (Predicted)3.2–3.8SwissADME
Solubility (PBS)12–18 µMNephelometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.